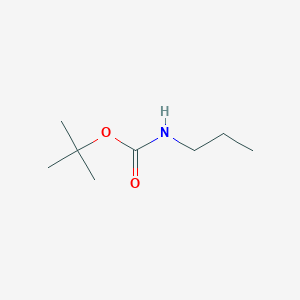

tert-Butyl propylcarbamate

説明

“tert-Butyl propylcarbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Synthesis Analysis

The synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent . A new class of tert-butyl 2-(substituted benzamido) phenylcarbamate has been synthesized from tert-butyl 2-amino phenylcarbamate and characterized by spectroscopic techniques .

Molecular Structure Analysis

The molecular formula of “tert-Butyl propylcarbamate” is C8H17NO2 . The molecular weight is 159.23 g/mol . The InChI code is InChI=1S/C8H17NO2/c1-5-6-9-7(10)11-8(2,3)4/h5-6H2,1-4H3,(H,9,10) . The Canonical SMILES is CCCNC(=O)OC(C)(C)C .

Chemical Reactions Analysis

The thermal hazard and decomposition behaviors of tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC), which is commonly used as a polymerization initiator, have been investigated . The thermal decomposition can lead to the release of irritating gases and vapors .

Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl propylcarbamate” include a molecular weight of 159.23 g/mol , XLogP3-AA of 1.8 , Hydrogen Bond Donor Count of 1 , Hydrogen Bond Acceptor Count of 2 , Rotatable Bond Count of 4 , Exact Mass of 159.125928785 g/mol , Monoisotopic Mass of 159.125928785 g/mol , Topological Polar Surface Area of 38.3 Ų , Heavy Atom Count of 11 , and Formal Charge of 0 .

科学的研究の応用

Organic Optoelectronic Materials

tert-Butyl propylcarbamate: is utilized in the synthesis of carbazole-based molecular units, which are pivotal in the field of organic optoelectronics . These compounds serve as molecular building blocks, oligomers, dendrimers, or polymers, offering several benefits such as low cost, easy functionalization, and straightforward linkage through the carbazole backbone.

Photophysical Studies

The compound’s photophysical properties, particularly the influence of tert-butyl substituents on the excited-state dynamics, are studied using deep-UV ultrafast laser spectroscopy . This research provides vital information for understanding carbazole relaxation in more complex environments.

Palladium-Catalyzed Synthesis

In the realm of synthetic chemistry, tert-Butyl propylcarbamate is employed in palladium-catalyzed reactions to synthesize N-Boc-protected anilines . This application is crucial for creating intermediates that can be further used in various organic syntheses.

Synthesis of Tetrasubstituted Pyrroles

The compound is also used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles have potential applications in pharmaceuticals and materials science.

Radical Cation Formation

Studies have shown that two-photon excitation of carbazole compounds can lead to the formation of radical cations . This process is significant for understanding the mechanisms of photoinduced electron transfer in organic materials.

Solvent Interaction Studies

The interaction of tert-Butyl propylcarbamate derivatives with solvents is another area of interest. Time-resolved fluorescence experiments reveal how these compounds transfer energy to surrounding solvent molecules .

Triplet State Formation

Research into the triplet state formation of carbazole compounds, including those with tert-butyl substituents, is essential for applications in organic photovoltaics and light-emitting diodes .

Oxygen Quenching Dynamics

The S1 and T1 states of carbazole compounds are strongly quenched by oxygen, which is a critical factor in designing materials for optoelectronic devices .

作用機序

Target of Action

Tert-Butyl propylcarbamate, also known as tert-butyl carbamate, primarily targets various proteins and enzymes in the body . For instance, it has been found to interact with Ribonuclease pancreatic, Triosephosphate isomerase, Methionine aminopeptidase 2, Biphenyl-2,3-diol 1,2-dioxygenase, and Calmodulin . These targets play crucial roles in various biological processes, including protein synthesis, glycolysis, protein maturation, and calcium signaling .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in their activity . For instance, it may inhibit or enhance the activity of the targeted enzymes, thereby altering the biochemical reactions they catalyze .

Biochemical Pathways

Tert-Butyl propylcarbamate affects various biochemical pathways due to its interaction with multiple targets . For instance, it may influence the glycolysis pathway by interacting with Triosephosphate isomerase . It may also affect protein synthesis and maturation pathways due to its interaction with Ribonuclease pancreatic and Methionine aminopeptidase 2 .

Pharmacokinetics

It is known that the compound’s bioavailability can be influenced by various factors, including its physicochemical properties, formulation, route of administration, and the individual’s physiological condition .

Result of Action

The molecular and cellular effects of tert-Butyl propylcarbamate’s action depend on its interaction with its targets. For instance, by interacting with Ribonuclease pancreatic, it may affect the synthesis of proteins . Similarly, by interacting with Triosephosphate isomerase, it may influence the glycolysis pathway, thereby affecting energy production in cells .

Action Environment

The action, efficacy, and stability of tert-Butyl propylcarbamate can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . Moreover, the compound’s action can also be influenced by the individual’s physiological condition, including their metabolic rate, organ function, and the presence of other drugs .

将来の方向性

特性

IUPAC Name |

tert-butyl N-propylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-5-6-9-7(10)11-8(2,3)4/h5-6H2,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUWHAJDOUIJMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557576 | |

| Record name | tert-Butyl propylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl propylcarbamate | |

CAS RN |

105678-25-9 | |

| Record name | tert-Butyl propylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

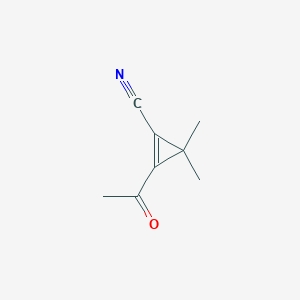

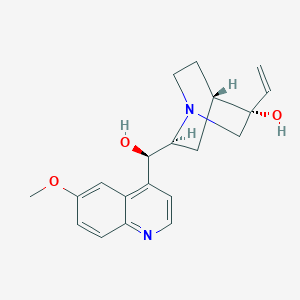

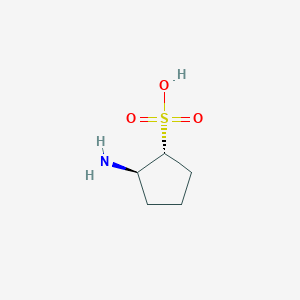

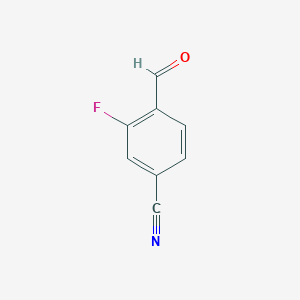

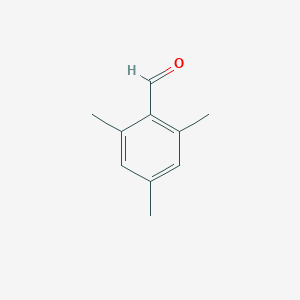

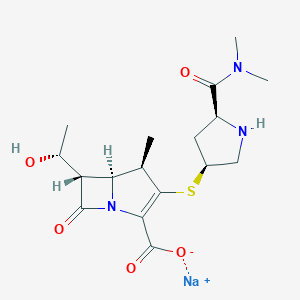

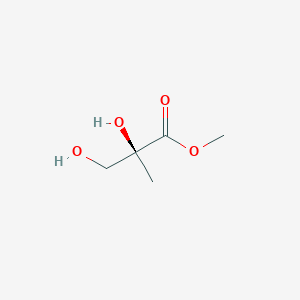

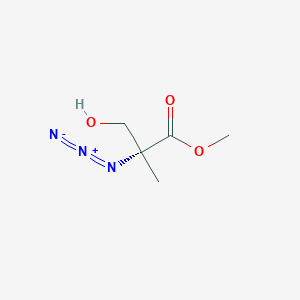

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。